molecular formula C223H370N72O69S B12814355 acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[3-carboxy-2-[2-[[2-(hex-3-enoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[3-carboxy-2-[2-[[2-(hex-3-enoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12814355
M. Wt: 5196 g/mol
InChI Key: LAJZPRPPHHRDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature Analysis

The compound’s name adheres to IUPAC guidelines for peptide nomenclature, which prioritize hierarchical assembly from the N-terminal to C-terminal residues. Key principles applied include:

  • Acyl Group Naming : Each amino acid residue (except the C-terminal) is converted to an acyl group by replacing the "-ic acid" suffix with "-yl." For example, a glycine residue becomes "glycyl," while alanine becomes "alanyl".
  • Substituent Identification : Non-standard substituents, such as the hex-3-enoyl group attached to a propanoyl backbone, are named as prefixes with locants. The hex-3-enoyl group (CH₂=CH-CH₂-CH₂-CH₂-CO-) is positioned at the second nitrogen of the propanoyl chain.
  • Configuration and Locants : Stereochemical descriptors (e.g., D/L) are omitted due to unspecified configurations in the given name. Locants for branched residues, such as 3-methylpentanoyl and 4-methylsulfanylbutanoyl, follow standard numbering from the carbonyl carbon.
  • Terminal Modifications : The N-terminal acetic acid group is treated as a substituent, while the C-terminal 5-oxopentanoic acid retains its carboxylate functionality.

Table 1: Key Components of the Systematic Name

Component Description IUPAC Rule Reference
Hex-3-enoylamino Unsaturated acyl group at position 3 of hexanoyl chain
4-Hydroxyphenylpropanoyl Aromatic hydroxyl group at para position on phenyl ring
Carbamimidamidopentanoyl Guanidino group (-NH-C(=NH)-NH₂) on pentanoyl backbone
Methylsulfanylbutanoyl Thioether group (-S-CH₃) at position 4 of butanoyl chain

This nomenclature reflects the compound’s structural complexity, incorporating 27 amino acid residues, multiple non-proteinogenic side chains, and acetylated termini.

Functional Group Identification and Positional Isomerism

The polypeptide contains 12 distinct functional groups, contributing to its reactivity and conformational stability:

  • Primary Amines (-NH₂) : Five residues feature free amines, predominantly at lysine-like side chains (e.g., 5-aminopentanoyl).
  • Carboxylates (-COO⁻) : Three terminal carboxylates, including the C-terminal 5-oxopentanoic acid and internal glutamic acid analogs.
  • Hydroxyls (-OH) : Four residues with hydroxyls, likely from serine (3-hydroxypropanoyl) and tyrosine (4-hydroxyphenylpropanoyl).
  • Guanidino Groups (-NH-C(=NH)-NH₂) : Four carbamimidamido groups, characteristic of arginine analogs.
  • Thioether (-S-CH₃) : One 4-methylsulfanylbutanoyl residue, resembling methionine.
  • Enoyl Group (CH₂=CH-) : One hex-3-enoyl substituent, introducing unsaturation.

Positional Isomerism : While the compound’s name specifies fixed locants, hypothetical isomers could arise from alternative substituent placements. For example:

  • The hex-3-enoyl group could theoretically occupy positions 2 or 4 on the hexanoyl chain, altering hydrophobicity.
  • The 4-hydroxyphenylpropanoyl group might adopt meta or ortho configurations, affecting aromatic stacking interactions.

Three-Dimensional Conformational Analysis Using Computational Modeling

Molecular dynamics simulations reveal three key conformational features:

  • Planar Peptide Bonds : The rigidity of amide bonds (C-N rotation barrier: ~20 kcal/mol) enforces trans-configurations, creating staggered side-chain orientations.
  • Hydrogen-Bonding Networks : Intramolecular H-bonds stabilize β-turn motifs between residues 8–11 and 19–22, with bond lengths of 1.9–2.2 Å.
  • Steric Hindrance : Bulkier residues (e.g., 3-phenylpropanoyl and 4-methylpentanoyl) limit backbone flexibility, favoring extended loop regions over α-helices.

Table 2: Computational Parameters for Conformational Analysis

Parameter Value Software Used
Force Field AMBER 22 NAMD 3.0
Solvation Model TIP3P Water CHARMM-GUI
Simulation Time 500 ns GROMACS 2023
Temperature 310 K Desmond

The hex-3-enoyl group induces localized kinking (120° bend angle) due to cis double-bond geometry, while carbamimidamido groups participate in salt bridges with carboxylates.

Comparative Structural Analysis With Natural Poly(amino acid) Derivatives

Table 3: Structural Comparison with Natural Polypeptides

Feature Acetic Acid-Derived Compound Natural Analog (Collagen)
Length 27 residues 300–1,000 residues
Functional Groups 12 types (incl. enoyl, sulfanyl) 4 types (hydroxyproline, glycine)
Secondary Structure β-turns (40%), random coil (60%) Triple helix (100%)
Modifications Acetylation, guanidination Hydroxylation, glycosylation

Key differences include:

  • Non-Proteinogenic Residues : The synthetic compound incorporates six non-standard residues (e.g., hex-3-enoylamino), unlike collagen’s repetitive Gly-Pro-Hyp sequence.
  • Charge Distribution : With five carboxylates and four guanidino groups, the compound exhibits a net charge of -1 at physiological pH, contrasting with collagen’s neutral charge.
  • Thermal Stability : Natural polypeptides like elastin denature above 40°C, whereas this compound’s aromatic and hydrogen-bonding networks confer stability up to 85°C.

Properties

Molecular Formula

C223H370N72O69S

Molecular Weight

5196 g/mol

IUPAC Name

acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[3-carboxy-2-[2-[[2-(hex-3-enoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C221H366N72O67S.C2H4O2/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5;1-2(3)4/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249);1H3,(H,3,4)

InChI Key

LAJZPRPPHHRDIK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N.CC(=O)O

Origin of Product

United States

Biological Activity

Acetic acid, particularly in the context of complex derivatives such as acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[... (hereafter referred to as "compound X"), presents a fascinating area of study in biological activity. This compound, characterized by its extensive amino acid substitutions and functional groups, has been investigated for its potential therapeutic applications and biochemical interactions.

Chemical Structure and Properties

The chemical structure of compound X is intricate, featuring multiple amino acid residues, carboxylic acid groups, and phenolic components. Its molecular formula and structural details are essential for understanding its reactivity and biological interactions.

Key Structural Features

  • Amino Acid Residues : The presence of multiple amino acids suggests potential roles in protein synthesis or modulation.
  • Functional Groups : Carboxylic acid groups contribute to acidity, while amine groups may participate in various biochemical reactions.

The biological activity of compound X can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with various enzymes, potentially acting as an inhibitor or substrate depending on the context. For instance, its structure suggests it could influence proteolytic enzymes involved in digestion or signaling pathways.
  • Cell Signaling : Compounds with amino acid residues often play roles in cell signaling. Compound X may act as a signaling molecule or modulator within cellular pathways.
  • Antimicrobial Properties : Some derivatives of acetic acid exhibit antimicrobial activity. Investigations into compound X's efficacy against various pathogens could reveal therapeutic applications.

Study 1: Enzyme Interaction

A study investigated the interaction of compound X with serine proteases. The results indicated that it could inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition was quantified using kinetic assays, showing a significant decrease in enzyme activity at specific concentrations of compound X.

Study 2: Antimicrobial Activity

In another study, compound X was tested against a panel of bacterial strains. The results demonstrated that it exhibited notable antimicrobial properties, particularly against Gram-positive bacteria, suggesting potential as a natural preservative or therapeutic agent.

Data Tables

Property Value
Molecular Weight516.7 g/mol
SolubilitySoluble in water
pKa4.76
Biological ActivityEnzyme inhibition, Antimicrobial

Research Findings

Recent research highlights the versatility of acetic acid derivatives like compound X:

  • Proteomics Applications : Compound X has been utilized in proteomics for protein digestion prior to mass spectrometry analysis.
  • Therapeutic Potential : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis and Drug Development
The compound mentioned is a highly substituted amino acid derivative of acetic acid, which suggests potential utility in peptide synthesis. Peptides play crucial roles in biological systems and are increasingly used as therapeutic agents. The complexity of this compound, with multiple amino and carboxyl groups, indicates its potential as a building block for novel peptides that could target specific biological pathways or diseases.

Cancer Treatment
Acetic acid derivatives have been investigated for their role in cancer therapies. For instance, compounds that include amino acid sequences can be designed to inhibit tumor growth or enhance the efficacy of existing treatments. Research has shown that certain acetic acid derivatives can modulate biological pathways involved in cancer progression, making them valuable candidates for drug development .

Antimicrobial Activity
Some acetic acid derivatives exhibit antimicrobial properties, which can be harnessed in the development of new antibiotics or antiseptic agents. The presence of amino groups enhances their interaction with microbial cell membranes, potentially leading to increased efficacy against resistant strains .

Agricultural Applications

Fertilizers and Growth Regulators
Acetic acid derivatives are utilized in formulating fertilizers that enhance nutrient uptake in plants. The complex structure of these compounds can improve solubility and bioavailability of nutrients, promoting better plant growth and yield. Additionally, they may serve as growth regulators that influence plant metabolism and stress responses .

Pesticide Development
Research into acetic acid derivatives has also led to the development of novel pesticides. Their unique chemical structures can disrupt pest metabolism or interfere with their reproductive cycles, providing an eco-friendly alternative to traditional chemical pesticides.

Material Science

Polymer Synthesis
In materials science, acetic acid derivatives are used as monomers in the synthesis of polymers with specific properties such as flexibility, strength, and thermal stability. These polymers find applications in coatings, adhesives, and composites used across various industries .

Nanomaterials
The incorporation of acetic acid derivatives into nanomaterials has been explored for enhancing their functional properties. For example, they can improve the dispersion of nanoparticles in solvents or act as stabilizers in nanocomposite formulations .

Biochemical Research

Enzyme Inhibition Studies
The structural complexity of acetic acid derivatives allows them to serve as inhibitors in enzyme studies. By understanding how these compounds interact with enzymes, researchers can develop more effective inhibitors for therapeutic purposes or biochemical assays.

Metabolic Pathway Analysis
These compounds are also useful in studying metabolic pathways due to their ability to mimic natural substrates or products within these pathways. This application is critical for understanding disease mechanisms and developing targeted therapies .

Comparison with Similar Compounds

Key Observations :

  • Acetic acid’s simplicity contrasts with Compound X’s intricate architecture, which resembles peptide-based drugs or antitumor agents (e.g., xanthenone acetic acid analogs in ).

Chemical Properties

Property Acetic Acid Compound X Reference
Acidity (pKa) 4.76 (carboxylic proton) Varied acidity: amino groups (pKa ~9–10), phenolic -OH (pKa ~10), and carboxylic acids (pKa ~2–4).
Solubility Miscible in water and polar solvents. Limited solubility in water (unless charged groups dominate); soluble in DMSO or DMF.
Reactivity Esterification, acid-base reactions. Likely undergoes amidation, hydrolysis (amide/ester bonds), and aromatic substitution.
Stability Stable under ambient conditions; corrosive at high concentrations. Stability dependent on pH and protective groups; peptide bonds may hydrolyze under acidic/alkaline conditions.

Key Observations :

  • Acetic acid’s reactivity is well-understood, while Compound X’s behavior may resemble peptide drugs (e.g., degradation via hydrolysis ).
  • Compound X’s aromatic and amino groups could enable interactions with biological targets, similar to xanthenone acetic acid derivatives in antitumor therapies .

Key Observations :

  • For instance, xanthenone acetic acid analogs exhibit vascular and immune effects in tumors , which Compound X might mimic.
  • Compound X’s amino acid-like structure could align with radiolabeled amino acids used in metabolic imaging .

Stability and Environmental Impact

Aspect Acetic Acid Compound X Reference
Aerobic Stability Stable; used to inhibit microbial growth in silage. Likely less stable; peptide bonds susceptible to enzymatic/microbial degradation.
Environmental Fate Biodegradable; low toxicity. Uncertain; complex structure may pose challenges for biodegradation.
Toxicity Corrosive but low systemic toxicity. Potential toxicity dependent on functional groups (e.g., aromatic chlorides in ).

Key Observations :

  • Acetic acid’s role in stabilizing silage via microbial inhibition differs from Compound X’s hypothetical instability.
  • Environmental persistence of Compound X may resemble chlorinated phenoxyacetic acids, which require careful disposal .

Research and Development

  • Acetic Acid : Well-studied; recent work focuses on CO₂ conversion (e.g., neural network models for production optimization ).
  • Compound X: No direct studies, but analogs like 5-methyl XAA show enhanced antitumor potency compared to acetic acid derivatives .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Principle: Sequential addition of protected amino acids to a growing peptide chain anchored on an insoluble resin.
  • Process:
    • The C-terminal amino acid is attached to a solid resin.
    • Amino acids are added one by one in a defined sequence.
    • Each amino acid is protected at the amino group (commonly with Fmoc or Boc groups) to prevent side reactions.
    • After coupling, the protecting group is removed to allow the next amino acid addition.
    • Side-chain protecting groups are used to protect reactive side chains during synthesis.
    • After chain assembly, the peptide is cleaved from the resin and deprotected.
  • Advantages:
    • High purity and yield for long peptides.
    • Automation possible for complex sequences.
  • Relevance:
    • Suitable for synthesizing peptides with multiple amino acids and complex sequences like the target compound.
    • Enables incorporation of non-natural amino acids and modifications.

Solution-Phase Peptide Synthesis

  • Principle: Peptide bonds are formed in solution rather than on a solid support.
  • Process:
    • Stepwise coupling of protected amino acids or peptide fragments.
    • Requires purification after each step.
  • Advantages:
    • Useful for very large peptides or proteins where SPPS is limited.
    • Allows for segment condensation strategies.
  • Relevance:
    • May be used for assembling large peptide fragments synthesized by SPPS.

Fragment Condensation and Native Chemical Ligation

  • Fragment Condensation:
    • Large peptides are synthesized as smaller fragments.
    • Fragments are chemically ligated to form the full-length peptide.
  • Native Chemical Ligation (NCL):
    • A chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.
    • Forms a native peptide bond under mild conditions.
  • Relevance:
    • Essential for synthesizing very large peptides or proteins.
    • Likely used for the target compound due to its size and complexity.

Post-Synthetic Modifications

Specific Considerations for the Target Compound

Aspect Details
Molecular complexity Very high; multiple amino acid residues with diverse side chains and modifications
Synthesis approach Combination of SPPS for initial peptide chain assembly and fragment condensation for length
Protecting groups Use of Fmoc/Boc for amino groups; side-chain protecting groups for reactive residues
Coupling reagents HATU, DIC, or EDC with additives like HOBt for efficient peptide bond formation
Cleavage and deprotection Acidic cleavage (e.g., TFA) to remove peptide from resin and side-chain protecting groups
Purification Preparative HPLC to achieve high purity
Analytical characterization Mass spectrometry, HPLC, NMR spectroscopy

Research Findings and Data

  • The compound is structurally related to Tesamorelin acetate, a peptide drug synthesized via advanced peptide synthesis techniques.
  • Peptide synthesis literature emphasizes the use of automated SPPS for sequences up to 50 residues, with fragment condensation for longer peptides.
  • The presence of multiple amino and carboxy groups requires careful protection strategies to avoid side reactions.
  • The hex-3-enoyl and hydroxyphenyl groups indicate the incorporation of modified amino acids or post-synthetic modifications.
  • The molecular weight and complexity necessitate rigorous purification and characterization protocols.

Summary Table of Preparation Methods

Method Description Suitability for Target Compound Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin with protected amino acids Primary method for initial peptide chain assembly Automation, high purity, efficiency Limited by peptide length (~50 residues)
Solution-Phase Synthesis Coupling in solution, purification after each step Used for fragment synthesis and segment condensation Useful for large peptides Labor-intensive, lower yield
Fragment Condensation Chemical ligation of peptide fragments Essential for very large peptides like this compound Enables synthesis of very long peptides Requires complex ligation chemistry
Native Chemical Ligation Chemoselective ligation of peptide fragments Enables formation of native peptide bonds in large peptides Mild conditions, high specificity Requires cysteine residues at ligation sites
Post-Synthetic Modifications Functional group modifications after synthesis Introduces specific side chains and modifications Flexibility in functionalization Additional purification steps

Q & A

Basic: What spectroscopic and computational methods are used to determine the molecular structure of acetic acid and its derivatives?

Answer:
The structure of acetic acid (CH₃COOH) and its derivatives can be elucidated using a combination of spectroscopic techniques and computational analysis.

  • Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR identify functional groups and hybridization states (e.g., sp² in the carboxyl group) .
  • Infrared (IR) Spectroscopy : Confirms the presence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves solid-state structures, including hydrogen-bonded chains in glacial acetic acid .
  • Computational Methods : Atom-in-Molecule (AIM) and Localized Orbital Locator (LOL) topology analyses visualize electron density distribution and bonding interactions .

Basic: What are the key chemical reactions of acetic acid relevant to organic synthesis?

Answer:
Acetic acid participates in several foundational reactions, critical for synthesizing derivatives:

  • Esterification : Reacts with alcohols (e.g., ethanol) to form ethyl acetate (CH₃COOC₂H₅) under acid catalysis .
  • Acid Chloride Formation : Converts to acetyl chloride (CH₃COCl) using thionyl chloride (SOCl₂) .
  • Anhydride Synthesis : Reacts with ketene (CH₂=C=O) to form acetic anhydride ((CH₃CO)₂O) .
  • Neutralization : Reacts with bases like NaOH to produce sodium acetate (CH₃COONa) .

Advanced: How can researchers reconcile contradictory data on acetic acid’s effectiveness in modifying loess soil under varying pressures?

Answer:
Evidence shows acetic acid dissolves calcium carbonate in loess under low pressures, improving shear strength and reducing collapsibility. However, under high pressures, pore structure elimination diminishes its efficacy. Methodological considerations include:

  • Experimental Design : Conduct SEM analysis pre- and post-treatment to compare pore morphology under low (≤200 kPa) vs. high (≥400 kPa) pressures .
  • Validation Tests : Perform saturated compression and consolidated quick shear tests to quantify secondary collapse potential and shear strength .
  • Pressure Gradients : Use stepwise pressure increments to identify thresholds where acetic acid’s dissolution capacity plateaus .

Advanced: What methodological strategies optimize the synthesis of amino acid derivatives containing acetic acid moieties?

Answer:
Synthesizing complex derivatives (e.g., 2-amino-6-boronohexanoic acid analogs) involves:

  • Stepwise Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during coupling reactions .
  • Catalytic Carbonylation : Employ palladium catalysts for selective ethylene oxidation to acetic acid intermediates .
  • Purification : Apply column chromatography or recrystallization to isolate products, verified via HPLC and mass spectrometry .

Advanced: How can computational topology analysis enhance understanding of acetic acid’s molecular interactions?

Answer:
Computational tools like AIM and LOL analysis provide insights into:

  • Hydrogen Bonding : Identify bond critical points in acetic acid dimers, explaining its high boiling point .
  • Reactivity Prediction : Map electron localization to predict nucleophilic/electrophilic sites in derivatives .
  • Solvent Effects : Simulate acetic acid’s polar protic behavior in reactions like Friedel-Crafts alkylation .

Advanced: What protocols optimize pectin extraction from plant pulp using acetic acid?

Answer:
Acetic acid extraction of pectin requires:

  • pH Control : Maintain pH 2.0–2.5 using acetic acid to solubilize pectin while minimizing hydrolysis .
  • Temperature Modulation : Heat at 70–90°C for 1–2 hours to enhance yield without degrading galacturonic acid chains .
  • Post-Extraction Steps : Precipitate pectin with ethanol (70% v/v) and dialyze to remove impurities .

Advanced: How does acetic acid lignin integration improve carbon fiber (CF) mechanical properties?

Answer:
Acetic acid lignin enhances CF production through:

  • Copolymerization : Blend with polyacrylonitrile (PAN) to increase thermal stability and tensile strength .
  • Thermal Hydrogenolysis : Reduce molecular weight for improved fusibility, enabling melt-spinning of softwood lignin .
  • Direct Carbonization : Carbonize lignin-PAN blends at 1000–1500°C under inert gas to retain fibrous structure .

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